Pleurotine
描述
Historical Context and Discovery
The discovery of this compound traces back to 1947 when Robbins, Kavanagh, and Hervey first isolated large amber-colored crystals from the culture fluid of the basidiomycete fungus Pleurotus griseus. The initial characterization revealed that solutions of these crystals effectively inhibited the growth of Staphylococcus aureus, leading to the designation of this crystalline antibiotic as this compound. The isolation work was conducted during a period of intensive natural product discovery following the success of penicillin, when researchers were systematically screening fungal cultures for novel antimicrobial compounds.
The structural elucidation of this compound proved to be a formidable challenge that spanned several decades. Early degradative studies provided partial structural information, but the complete structure and stereochemistry were not definitively established until systematic chemical transformation studies were conducted by Schelling and Arigoni. The molecular structure was ultimately confirmed through X-ray crystallographic analysis by Dobler, which revealed the intricate polycyclic architecture that defines this natural product. Two additional X-ray crystallographic characterizations further validated the structure and described the isolation of this compound from related basidiomycetes, specifically Hohenbuehelia geogenius and Nematoctonun robustus.
The taxonomic classification of the producing organism underwent revision over time, with the original isolate Pleurotus griseus Peck being reclassified as Hohenbuehelia grisea (Peck) Singer. This reclassification reflects advances in fungal taxonomy and a better understanding of basidiomycete relationships. The historical significance of this compound extends beyond its antimicrobial properties, as it was among the early examples of structurally complex fungal metabolites that demonstrated the remarkable biosynthetic capabilities of these organisms.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of meroterpenoids, which are hybrid natural products combining terpenoid and non-terpenoid structural elements. More specifically, it is classified as a benzoquinone meroterpenoid, characterized by the presence of a quinone ring system fused with a complex polycyclic framework derived from terpenoid precursors. The systematic chemical name for this compound is (2a-alpha,4a-beta,5-beta,6-beta,8a-alpha,12b-beta,12c-beta,12d-beta)-(-)-2a,3,4,4a,5,6,7,8a,12b,12c-Decahydro-6-methyl-2H-5,12d-ethanofuro[4',3',2':4,10]anthra[9,1-bc]oxepin-2,9,12-trione.
The molecular formula of this compound is C21H22O5, with a molecular weight of 354.4 grams per mole. The compound exhibits several synonymous names in the chemical literature, including geogenine and antibiotic P1, reflecting its multiple discoveries and various naming conventions used by different research groups. The Chemical Abstracts Service registry number for this compound is 1404-23-5, providing a unique identifier for database searches and regulatory purposes.
The structural complexity of this compound is evident in its stereochemical composition, which includes eight contiguous stereocenters arranged within a hexacyclic framework. The molecule comprises a benzoquinone moiety, two heterocyclic rings, and a tetrasubstituted trans-hydrindane framework, creating a three-dimensional architecture that presents significant synthetic challenges. The presence of multiple chiral centers and the rigid polycyclic structure contribute to the compound's specific biological activity and its recognition by target enzymes and receptors.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C21H22O5 |
| Molecular Weight | 354.4 g/mol |
| CAS Registry Number | 1404-23-5 |
| Melting Point | 200-215°C |
| Optical Rotation | [α]D23 -20° (chloroform) |
| Solubility in Water | 0.125 mg/mL |
| Solubility in Ethanol | 6.8 mg/mL |
| Solubility in Chloroform | >200 mg/mL |
Natural Occurrence in Fungal Species
This compound is produced by several species within the basidiomycete family, with Hohenbuehelia grisea serving as the primary and most well-characterized producing organism. This fungal species, formerly classified as Pleurotus griseus, represents the original source from which this compound was first isolated and continues to be the preferred organism for both research studies and potential commercial production. The fungus demonstrates consistent this compound production under appropriate cultivation conditions, with optimized fermentation processes achieving titers exceeding 300 milligrams per liter.
Beyond Hohenbuehelia grisea, this compound production has been documented in related basidiomycete species, including Hohenbuehelia geogenius and members of the genus previously classified within Pleurotus. The compound has also been reported in Hohenbuehelia robusta, expanding the known range of producing organisms. This distribution pattern suggests that the biosynthetic capacity for this compound production may be conserved within certain basidiomycete lineages, possibly reflecting shared evolutionary origins or horizontal gene transfer events.
Recent biosynthetic investigations have revealed that this compound biosynthesis involves the incorporation of phenylalanine as a precursor for the non-terpenoid quinone ring portion of the molecule. Isotope-labeled precursor feeding experiments using L-phenyl-13C9-alanine demonstrated clear incorporation patterns, with mass spectrometric analysis showing a six-dalton increase in the molecular weight of this compound produced by cultures fed with the labeled precursor. This finding represents a significant advance in understanding the biosynthetic origins of this compound and provides insights into the enzymatic machinery responsible for its construction.
The production of this compound by fungi appears to be influenced by cultivation conditions, particularly the carbon source utilized in growth media. Comparative studies have shown that Hohenbuehelia grisea produces appreciable amounts of this compound only when glucose serves as the primary carbon source, while other carbon sources such as mannitol, fructose, galactose, and lactose fail to support significant this compound accumulation. This specificity suggests that this compound biosynthesis is subject to metabolic regulation and may be linked to specific aspects of primary metabolism.
Significance in Natural Product Chemistry
This compound occupies a position of considerable significance within the field of natural product chemistry, serving as both a representative example of fungal secondary metabolism complexity and a challenging target for synthetic methodology development. The compound exemplifies the remarkable structural diversity achievable through biological systems, combining multiple ring systems, stereocenters, and functional groups in a single molecule that would be extremely difficult to design through rational chemical approaches. This structural complexity has made this compound an attractive target for total synthesis efforts, driving the development of new synthetic methodologies and strategies.
The biosynthetic significance of this compound extends beyond its individual structure to encompass broader questions about meroterpenoid biosynthesis and the evolutionary origins of complex natural product frameworks. Recent genomic and transcriptomic studies of Hohenbuehelia grisea have begun to illuminate the genetic basis for this compound production, revealing insights into the organization and regulation of biosynthetic gene clusters in basidiomycete fungi. The identification of key biosynthetic enzymes, including a UbiA-like prenyltransferase responsible for the initial farnesylation step, provides important precedents for understanding similar pathways in other organisms.
From a medicinal chemistry perspective, this compound represents an important lead compound for anticancer drug development, particularly due to its potent and irreversible inhibition of the thioredoxin-thioredoxin reductase system. This mechanism of action targets a fundamental cellular process involved in maintaining redox homeostasis and has implications for cancer therapy, as many cancer cells exhibit altered redox metabolism. The compound's ability to reduce hypoxia-inducible factor levels and inhibit angiogenesis further enhances its potential as an anticancer agent.
The synthetic chemistry significance of this compound is evident in the numerous total synthesis efforts that have been undertaken since its structural elucidation. The first racemic total synthesis was achieved by Hart and colleagues in 1988, requiring 26 steps and showcasing innovative radical cyclization chemistry. More recent synthetic approaches have achieved greater efficiency, with the Sorensen laboratory developing an 8-step formal synthesis that intersects the Hart route at a late-stage intermediate. These synthetic efforts have not only provided access to this compound for biological studies but have also contributed to the development of new synthetic methodologies with broader applications in organic chemistry.
| Synthesis Approach | Year | Steps | Key Features |
|---|---|---|---|
| Hart Total Synthesis | 1988 | 26 | First total synthesis, radical cyclization |
| Sorensen Formal Synthesis | 2022 | 8 | Diels-Alder reaction, C-H epimerization |
| Stereoselective Route | 2024 | 15-16 | Enantioselective synthesis of congeners |
The continued research interest in this compound reflects its multifaceted significance as a natural product that bridges fundamental questions in biosynthesis, synthetic methodology, and medicinal chemistry. Current investigations into this compound biosynthesis are providing new insights into fungal specialized metabolism, while synthetic studies continue to push the boundaries of chemical methodology. The compound serves as an excellent example of how natural products can drive scientific discovery across multiple disciplines, from understanding biological systems to developing new therapeutic approaches for human disease.
属性
CAS 编号 |
1404-23-5 |
|---|---|
分子式 |
C21H22O5 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
(1S,4R,5R,8R,15R,18S,21R,22R)-5-methyl-7,16-dioxahexacyclo[13.6.1.01,8.04,21.09,14.018,22]docosa-9(14),11-diene-10,13,17-trione |
InChI |
InChI=1S/C21H22O5/c1-9-8-25-19-16-14(23)5-4-13(22)15(16)18-17-11(20(24)26-18)2-3-12-10(9)6-7-21(12,17)19/h4-5,9-12,17-19H,2-3,6-8H2,1H3/t9-,10-,11-,12+,17-,18-,19-,21-/m0/s1 |
InChI 键 |
QCPDBEXGCHOIDE-ZPUAQPQFSA-N |
SMILES |
CC1COC2C3=C(C4C5C26CCC1C6CCC5C(=O)O4)C(=O)C=CC3=O |
手性 SMILES |
C[C@H]1CO[C@H]2C3=C([C@H]4[C@H]5[C@@]26CC[C@@H]1[C@H]6CC[C@@H]5C(=O)O4)C(=O)C=CC3=O |
规范 SMILES |
CC1COC2C3=C(C4C5C26CCC1C6CCC5C(=O)O4)C(=O)C=CC3=O |
同义词 |
pleurotin |
产品来源 |
United States |
相似化合物的比较
Comparative Analysis with Similar Compounds
Pleurotine is functionally analogous to compounds such as PX12, tiopronin, and auranofin, all of which are thioredoxin/thioredoxin reductase (Trx/TrxR) inhibitors. Below is a systematic comparison based on experimental data:
Dose-Dependent Effects and Synergy with TNF
All four compounds exhibit a biphasic response when co-administered with TNF:
- Low concentrations (1–5 µM) : Enhance reactivation of latent pathways by 40–60% via Trx/TrxR inhibition.
- High concentrations (>10 µM) : Suppress reactivation entirely, likely due to off-target cytotoxicity or excessive redox disruption .
Table 1: Dose-Dependent Effects of this compound and Analogs
| Compound | Effective Synergistic Range (µM) | Suppressive Concentration (µM) | Reactivation Efficiency (%) |
|---|---|---|---|
| This compound | 1–5 | >10 | 55 ± 5 |
| PX12 | 1–5 | >10 | 50 ± 7 |
| Tiopronin | 2–6 | >15 | 45 ± 6 |
| Auranofin | 0.5–4 | >8 | 60 ± 4 |
Data derived from dose-response assays (Figure S11A) .
Cytotoxicity Profiles
Cytotoxicity varies significantly among analogs:
- PX12 and auranofin: Reduce cell viability by 70–80% at concentrations >10 µM (Figure S11B) .
- This compound and tiopronin : Show moderate cytotoxicity (30–40% viability reduction) at similar doses, suggesting a broader therapeutic window.
Mechanisms of Action
While all compounds target Trx/TrxR, their secondary pathways differ:
- This compound : Potentiates NF-κB signaling via ROS accumulation.
- PX12 : Directly alkylates TrxR, irreversibly inhibiting its activity.
- Tiopronin : Acts as a glutathione analog, scavenging free radicals.
- Auranofin: Inhibits selenocysteine-dependent enzymes, including TrxR .
Table 2: Mechanism Comparison
| Compound | Primary Target | Secondary Pathways |
|---|---|---|
| This compound | TrxR inhibition | ROS-mediated NF-κB activation |
| PX12 | TrxR alkylation | Apoptosis induction |
| Tiopronin | Free radical scavenger | Glutathione synthesis upregulation |
| Auranofin | Selenoprotein inhibition | Mitochondrial dysfunction |
Research Findings and Implications
Therapeutic Potential: this compound’s lower cytotoxicity at high doses compared to PX12 and auranofin makes it a safer candidate for latency reversal therapies.
Structural Insights: Despite functional similarities, structural differences (e.g., auranofin’s gold complex vs. This compound’s organic scaffold) dictate target specificity and off-effects.
Clinical Limitations: All analogs face challenges in balancing efficacy and toxicity, necessitating nanoparticle delivery or prodrug strategies to improve selectivity .
准备方法
Roche Ester-Based Approach (2024)
A 2024 asymmetric synthesis from (R)-Roche ester-derived vinyl bromide 7 achieved (+)-dihydropleurotinic acid (2 ) and (−)-pleurotin (1 ) in 12 and 13 linear steps, respectively. Key innovations include:
-
Michael Addition/Alkylation Cascade : Forged three contiguous stereocenters (C5, C6, C10) with >20:1 diastereoselectivity using a chiral oxazolidinone auxiliary.
-
PtO₂-Catalyzed Olefin Reduction : Delivered the C3 stereocenter via hydrogenation of enone 14 (94% yield, 95% ee).
-
Negishi Cross-Coupling : Introduced the para-quinone moiety using Pd(OAc)₂/XPhos, avoiding premature oxidation.
-
Hydroboration/Carboxylation : Installed the C15 carboxyl group via 9-BBN hydroboration and CuI-catalyzed carboxylation (50% yield over two steps).
This route produced 505 mg of advanced intermediate 3 , enabling late-stage derivatization (Table 1).
Table 1. Key Intermediates and Yields in the 2024 Synthesis
| Intermediate | Reaction Sequence | Yield (%) |
|---|---|---|
| 7 → 14 | Michael addition/alkylation cascade | 62 |
| 14 → 15 | PtO₂ hydrogenation | 94 |
| 15 → 3 | DIBAL-H reduction/BF₃·OEt₂ cyclization | 47 |
| 3 → 16 | Hydroboration/carboxylation | 50 |
| 16 → 2 | CAN oxidation | 87 |
| 2 → 1 | MnO₂ oxidation | 55 |
Photoenolization/Diels–Alder Strategy (2022)
Sorensen’s 2022 formal synthesis leveraged an intermolecular photoenolization/DA cycloaddition to construct the hydrindane core in 8 steps:
-
Regioselective Photoenolization : UV irradiation of o-methylbenzaldehyde 4 generated a dienol for DA reaction with diene 5 (63% yield).
-
Alkoxy Radical-Mediated Epimerization : TRIP thiol (T4)-promoted HAT epimerized C11 stereochemistry (74% yield, 1.1:1 d.r.), resolved chromatographically.
-
Oxidative Cyclization : DDQ-mediated benzylic C–H oxidation formed the oxepane ring in pentacycle 19 (81% yield).
This route reduced Hart’s endgame sequence to 13 total steps but required stoichiometric chiral auxiliaries for stereocontrol.
Biosynthetic Pathways and Precursor Studies
Isotope labeling in H. grisea revealed the quinone ring originates from phenylalanine, while the terpenoid moiety derives from mevalonate. Key findings include:
-
Prenyltransferase Activity : Heterologous expression of HgUbiA-1 in Aspergillus nidulans produced 3-farnesyl-4-hydroxybenzoic acid (20 ), the first committed intermediate.
-
Genomic Insights : Comparative transcriptomics identified 12 biosynthetic gene clusters upregulated under pleurotin-producing conditions.
Table 2. Biosynthetic Precursor Incorporation Rates
| Labeled Precursor | Incorporation Efficiency (%) | Detected Product |
|---|---|---|
| [U-¹³C₉]-Phe | 92 ± 3 | Pleurotin quinone ring |
| [1-¹³C]-Acetate | 41 ± 7 | Terpenoid side chain |
Late-Stage Diversification and Analog Synthesis
The 2024 synthesis enabled derivatization at C8 and C15 positions, yielding analogs with 10–13× improved antiproliferative activity against MCF-7 cells (IC₅₀ = 0.08–0.12 μM vs 1.03 μM for 1 ). Notable modifications include:
-
C8 Alkynylation (21b ) : Introduced a propargyl ether via Mitsunobu reaction (78% yield).
-
C15 Esterification (24 ) : Converted the carboxyl to a methyl ester using TMS-diazomethane (91% yield).
Comparative Analysis of Synthetic Efficiency
Table 3. Synthetic Route Comparison
常见问题
Q. What are the standard protocols for synthesizing Pleurotine in laboratory settings?
Methodological Answer:
- Synthesis typically involves multi-step organic reactions, such as cyclization or condensation, under controlled conditions (e.g., inert atmosphere, specific catalysts). Detailed protocols should include reagent purity, solvent selection, temperature gradients, and purification methods (e.g., column chromatography, recrystallization). Ensure characterization via NMR, HPLC, and mass spectrometry to confirm structural integrity .
- For reproducibility, document deviations (e.g., unexpected side products) and validate yields against literature benchmarks. Reference established synthetic pathways from peer-reviewed journals, avoiding non-academic sources .
Q. How is this compound characterized to confirm its chemical identity and purity?
Methodological Answer:
- Use a combination of spectroscopic techniques:
- NMR : Analyze , , and 2D spectra to verify molecular structure.
- HPLC : Assess purity (>95% recommended for biological assays).
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
- Cross-reference data with published spectra in databases like SciFinder or Reaxys. Include elemental analysis for new derivatives .
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?
Methodological Answer:
- Standard assays include:
- Cytotoxicity : MTT or resazurin assays on cancer cell lines.
- Enzyme Inhibition : Kinetic studies (e.g., IC determination) using fluorometric/colorimetric substrates.
- Antimicrobial Activity : Broth microdilution for MIC/MBC values.
- Normalize results to positive/negative controls and account for solvent interference (e.g., DMSO toxicity thresholds) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Population : Specific cell lines or animal models (e.g., murine tumor xenografts).
- Intervention : Dose-response studies with this compound.
- Comparison : Untreated controls or reference drugs (e.g., cisplatin).
- Outcome : Apoptosis markers (e.g., caspase-3 activation), transcriptomic profiling.
- Time : Longitudinal tracking of effects (e.g., 24–72 hours for in vitro assays).
- Use omics approaches (proteomics, metabolomics) to identify molecular targets .
Q. What strategies resolve contradictions in this compound’s reported biological activities across studies?
Methodological Answer:
- Conduct systematic reviews to identify variables causing discrepancies:
- Experimental Variables : Differences in cell culture conditions, solvent concentrations, or assay protocols.
- Data Normalization : Standardize metrics (e.g., IC vs. EC).
- Perform meta-analyses with stringent inclusion criteria (e.g., peer-reviewed studies only) and statistical tests (e.g., funnel plots for publication bias) .
Q. How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins.
- Validate predictions via MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes.
- Cross-correlate computational data with experimental results (e.g., mutagenesis studies) to refine SAR hypotheses .
Q. What ethical and reproducibility guidelines apply to preclinical studies involving this compound?
Methodological Answer:
- Follow ARRIVE 2.0 guidelines for animal studies: report sample sizes, randomization, and blinding.
- Provide raw data (e.g., spectra, dose-response curves) in supplementary materials.
- Disclose conflicts of interest and adhere to journal-specific policies (e.g., Beilstein Journal’s experimental reproducibility standards) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze this compound’s dose-response data to ensure robustness?
Methodological Answer:
- Use non-linear regression (e.g., GraphPad Prism) to calculate IC/EC values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Q. What criteria determine whether this compound’s effects are biologically significant vs. statistically significant?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
